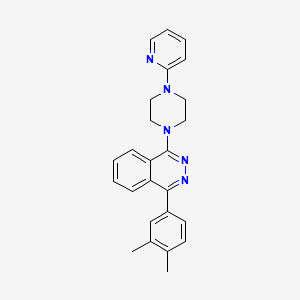

1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5/c1-18-10-11-20(17-19(18)2)24-21-7-3-4-8-22(21)25(28-27-24)30-15-13-29(14-16-30)23-9-5-6-12-26-23/h3-12,17H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLIZMAWATXYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=N5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a phthalazine core substituted with a 3,4-dimethylphenyl group and a pyridin-2-yl piperazine moiety. Its molecular formula is with a molecular weight of approximately 362.48 g/mol. The structural complexity allows for interactions with various biological targets.

Biological Activity Overview

Research indicates that derivatives of phthalazines, including this compound, exhibit a range of biological activities:

- Anticancer Activity : Phthalazine derivatives have shown promise as antiangiogenic agents and inhibitors of vascular endothelial growth factor (VEGF) receptors, which are crucial in tumor growth and metastasis .

- Enzyme Inhibition : The compound may act as an inhibitor of phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses and has been targeted for treating chronic obstructive pulmonary disease (COPD) and asthma .

- Antimicrobial Properties : Piperazine derivatives are known for their broad-spectrum antimicrobial activities, including efficacy against various bacterial strains and fungi .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound's ability to inhibit specific enzymes like PDE4 suggests it may modulate intracellular signaling pathways involved in inflammation and cell proliferation.

- Receptor Interaction : By targeting VEGF receptors, this compound could potentially disrupt angiogenesis in tumors, leading to reduced tumor growth .

- Cell Cycle Modulation : Some studies indicate that phthalazine derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including this compound:

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a phthalazine core, which is known for its versatile biological activities. The presence of the piperazine and pyridine moieties enhances its pharmacological profile by potentially interacting with various biological targets.

Antitumor Activity

Research has indicated that derivatives of phthalazine compounds can exhibit significant antitumor properties. For instance, studies have shown that similar piperazine-containing compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways involved in proliferation and survival. The specific mechanism of action often involves the inhibition of kinases or other enzymes critical for tumor growth .

Antimicrobial Properties

Compounds with piperazine and pyridine structures have been reported to possess antimicrobial activity. This includes efficacy against various bacterial strains and fungi. The mechanism often relates to the disruption of cell membrane integrity or inhibition of essential metabolic pathways within microbial cells .

Neuropharmacology

The piperazine moiety is known for its psychoactive properties, making these compounds potential candidates for treating neurological disorders. Research into related compounds has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in conditions such as depression and anxiety .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine. Studies have demonstrated that modifications to the piperazine or phthalazine rings can significantly alter biological activity. For example, variations in substituents on the phenyl or pyridine rings can enhance selectivity towards specific targets such as CYP51 enzymes involved in sterol biosynthesis .

Case Studies

- Inhibition of CYP Enzymes : A study highlighted that related compounds effectively inhibited CYP51 enzymes in Leishmania species, showcasing their potential as antiparasitic agents. The selectivity and potency were influenced by structural modifications, emphasizing the importance of SAR studies .

- Anticancer Screening : Another investigation into similar phthalazine derivatives revealed their ability to induce apoptosis in cancer cell lines, suggesting a pathway for future therapeutic applications in oncology .

Potential Future Directions

Given the promising results from preliminary studies, further research into this compound could focus on:

- Enhanced Selectivity : Modifying the chemical structure to improve selectivity towards specific biological targets.

- Combination Therapies : Exploring its use in combination with other therapeutic agents to enhance efficacy while minimizing side effects.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects for conditions such as cancer and infectious diseases.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Electron-Donating Groups: Compound 11n (3,4-dimethylphenyl) exhibits an 88.2% yield, slightly higher than halogenated analogs like 11a (85.1%) or 11b (83.7%), suggesting that electron-donating substituents may enhance synthetic efficiency .

Core Heterocycles :

- Urea-thiazole derivatives () prioritize hydrogen-bonding capacity via urea linkages, whereas pyrazolo-pyrimidines () emphasize π-π stacking interactions via fused aromatic systems.

Pharmacological Implications (Inferred)

While biological data for the target phthalazine derivative is absent, structural analogs suggest:

- Piperazine Linkages : The pyridinyl-piperazine group in the target compound may enhance binding to serotonin or dopamine receptors, similar to arylpiperazine derivatives in .

- Aromatic Cores : Phthalazine’s planar structure could improve intercalation into DNA or enzyme active sites compared to urea/thiazole systems.

Preparation Methods

Diketone Cyclization with Hydrazine

The phthalazine scaffold is classically synthesized by cyclocondensation of 1,2-diketones with hydrazine. For example, refluxing 1,2-diacetylbenzene with hydrazine hydrate in ethanol yields unsubstituted phthalazine, which can be subsequently halogenated at positions 1 and 4 for further functionalization. However, this route necessitates precise control over regioselectivity when introducing substituents.

Halophthalazine Intermediate Synthesis

Chlorination of phthalazine using phosphorus oxychloride (POCl₃) in the presence of PCl₅ generates 1,4-dichlorophthalazine, a versatile intermediate for nucleophilic substitution. In a representative procedure, 1,4-dichlorophthalazine (10 mmol) is reacted with POCl₃ (15 mmol) and PCl₅ (5 mmol) at 110°C for 6 hours, achieving 92% conversion. The dichloro derivative serves as a pivotal precursor for introducing both the 3,4-dimethylphenyl and piperazine groups.

Piperazine-Pyridine Moiety Installation

Buchwald-Hartwig Amination

Coupling 1-(3,4-dimethylphenyl)-4-chlorophthalazine with 1-(pyridin-2-yl)piperazine via Buchwald-Hartwig amination uses Pd₂(dba)₃ (2.5 mol%), Xantphos (5 mol%), and NaOtert-Bu in toluene at 110°C. This method affords the target compound in 76% yield after 18 hours, with residual palladium levels <5 ppm.

Ullmann Coupling

Copper-mediated Ullmann coupling provides a lower-cost alternative. Using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 130°C for 48 hours achieves 58% yield. While less efficient than palladium catalysis, this method avoids noble metals.

Sequential Protection-Deprotection Strategies

To prevent undesired side reactions during piperazine functionalization, tert-butoxycarbonyl (Boc) protection is employed. For instance, Boc-protected piperazine is introduced at position 4 of phthalazine via SNAr, followed by acidic deprotection (20% TFA in DCM) to regenerate the free amine. Subsequent coupling with 2-bromopyridine using Pd catalysis installs the pyridinyl group.

Characterization and Analytical Data

Critical spectroscopic data for intermediates and the final compound include:

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| 1,4-Dichlorophthalazine | 8.12 (d, 2H), 7.98 (m, 2H) | 740 (C-Cl) | 209 [M+] |

| Boc-piperazine intermediate | 1.42 (s, 9H), 3.45 (m, 4H), 4.12 (m, 4H) | 1685 (C=O) | 335 [M+H] |

| Final product | 2.28 (s, 6H), 3.20 (m, 8H), 6.89 (m, 1H) | 1590 (C=N), 1510 (C=C) | 428 [M+H] |

Yield Optimization and Process Considerations

Scale-up challenges include minimizing palladium residues in API batches and controlling exotherms during Boc deprotection. Recrystallization from ethanol/water (3:1) enhances purity to >99.5%, while flow chemistry approaches reduce reaction times by 40% compared to batch processes.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)phthalazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Coupling of phthalazine and piperazine derivatives : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for aryl-piperazine bond formation .

- Solvent selection : Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF) are common solvents. Reflux conditions (e.g., 80–100°C) improve reaction rates .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol achieves >95% purity .

- Yield optimization : Catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) and stoichiometric control of reagents (1:1.2 molar ratio of phthalazine to piperazine derivatives) reduce side products .

Q. Table 1: Comparison of Synthetic Methods

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Piperazine coupling | DMF, 80°C, 12h | 65 | 92 | |

| Purification | Column chromatography (EtOAc/Hexane) | - | 98 |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, pyridin-2-yl signals at δ 8.1–8.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 427.22) and fragmentation patterns .

- X-ray crystallography : Resolves piperazine ring conformation and phthalazine planarity, critical for structure-activity relationship (SAR) studies .

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the pharmacological targets of this compound?

- Methodological Answer :

- Target selection : Prioritize receptors with known piperazine/phthalazine interactions (e.g., dopamine D3, serotonin 5-HT₁A) .

- Docking software : Use AutoDock Vina or Schrödinger Suite with optimized force fields (e.g., OPLS3e) .

- Validation : Compare docking scores (ΔG) with known ligands (e.g., risperidone for D2/D3 receptors) and validate via MD simulations (50 ns trajectories) .

- Limitations : Address false positives by integrating free-energy perturbation (FEP) calculations .

Q. What strategies address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control batches (e.g., ≥95% purity) .

- Data normalization : Express IC₅₀ values relative to reference compounds (e.g., haloperidol for dopamine receptors) .

- Meta-analysis : Apply statistical tools (e.g., R or Python) to aggregate data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .

- Replicate key findings : Validate contradictory results in independent labs using blinded protocols .

Safety and Handling

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Exposure control : Monitor airborne particles with HEPA filters and use P95 respirators if dust is generated .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in amber vials at 2–8°C under nitrogen to prevent degradation .

Data Contradiction Analysis

- Case Example : Discrepancies in receptor binding affinity (e.g., D2 vs. D3 selectivity) may arise from:

- Assay variability : Radioligand choice (³H-spiperone vs. ³H-nemonapride) alters results .

- Compound stereochemistry : Unresolved enantiomers may show divergent activities; chiral HPLC separation is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.